Physicochemical properties of 8-(Bromomethyl)-6-fluoroquinoline
Physicochemical properties of 8-(Bromomethyl)-6-fluoroquinoline
An In-Depth Technical Guide to 8-(Bromomethyl)-6-fluoroquinoline: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
8-(Bromomethyl)-6-fluoroquinoline is a halogenated quinoline derivative of significant interest to the fields of medicinal chemistry and drug development. Its unique structure, featuring a fluoroquinolone core functionalized with a reactive bromomethyl group, positions it as a critical synthetic intermediate for the generation of novel pharmaceutical candidates. The strategic placement of the fluorine atom at the C-6 position is a hallmark of the potent fluoroquinolone class of antibiotics, known to enhance antibacterial activity.[1] Concurrently, the bromomethyl group at the C-8 position serves as a versatile chemical handle for introducing diverse functionalities through nucleophilic substitution, enabling the exploration of new chemical space and structure-activity relationships (SAR). This guide provides a comprehensive overview of its core physicochemical properties, a predicted spectroscopic profile, a plausible synthetic pathway, and its potential applications as a building block in drug discovery.
Introduction to the Functionalized Quinolone Scaffold
The quinolone ring system is a foundational scaffold in medicinal chemistry, most famously represented by the fluoroquinolone class of antibiotics.[2] These synthetic agents exert their bactericidal effects by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[2] The development of fluoroquinolones, marked by the introduction of a fluorine atom at the C-6 position, dramatically broadened the spectrum of activity and potency compared to the first-generation quinolones like nalidixic acid.[1][3]
Further structural modifications at other positions, particularly C-7 and C-8, have been extensively explored to refine pharmacokinetic properties and overcome emerging bacterial resistance.[4][5] Substituents at the C-8 position, for instance, have been shown to influence photostability and modulate antibacterial activity.[6] 8-(Bromomethyl)-6-fluoroquinoline emerges from this context as a highly valuable, yet specialized, research tool. It is not an end-drug but a pivotal intermediate designed for the facile synthesis of novel derivatives. The inherent reactivity of the benzylic bromide allows for the covalent linkage of various side chains, enabling researchers to systematically probe the SAR of the C-8 position and develop next-generation therapeutic agents.[7]
Core Physicochemical Properties
The physicochemical properties of 8-(Bromomethyl)-6-fluoroquinoline dictate its behavior in both chemical reactions and biological systems. A summary of its key identifiers and characteristics is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 8-(bromomethyl)-6-fluoroquinoline | [8] |
| CAS Number | 926262-79-5 | [8] |
| Molecular Formula | C₁₀H₇BrFN | [8][9] |
| Molecular Weight | 240.07 g/mol | [8][9] |
| Appearance | Typically a powder | [8] |
| Storage Temperature | Room temperature | [8] |
| SMILES | C1=CC2=CC(=CC(=C2N=C1)CBr)F | [8] |
| InChI Key | NOBVXSWUZDZIMX-UHFFFAOYSA-N | [8] |
Solubility and Stability Insights: The molecule possesses a largely aromatic and hydrophobic quinoline core, suggesting limited solubility in aqueous media. It is expected to be more soluble in common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate.
The primary point of instability is the bromomethyl group. As a benzylic halide, it is susceptible to hydrolysis, especially in the presence of moisture or nucleophilic solvents, which would lead to the formation of the corresponding alcohol, (6-fluoroquinolin-8-yl)methanol. It is also light-sensitive, a common characteristic of fluoroquinolone derivatives which can undergo photodegradation.[6][10] Therefore, the compound should be stored in a tightly sealed container, protected from light and moisture.
Spectroscopic Profile and Characterization
While specific experimental spectra for this exact compound are not publicly available, a reliable spectroscopic profile can be predicted based on its structure and data from analogous fluoroquinolone compounds. These analytical techniques are essential for confirming the identity and purity of the synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the quinoline core, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the fluorine and nitrogen atoms. A characteristic singlet would appear for the two methylene protons (-CH₂Br), typically in the range of 4.5-5.0 ppm, a region indicative of benzylic protons adjacent to a halogen.
-
¹³C NMR: The spectrum would display ten unique carbon signals. The signal for the bromomethyl carbon (-CH₂Br) would be found in the aliphatic region, while the remaining nine signals would be in the aromatic region, corresponding to the quinoline ring carbons. The carbon atoms bonded to fluorine and bromine would show characteristic shifts.
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 240.07. A key feature would be the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br). The fragmentation pattern is predictable based on studies of similar quinolone structures.[11] The loss of a bromine radical (•Br) or hydrobromic acid (HBr) from the parent ion is a highly probable initial fragmentation step.
Caption: Predicted ESI-MS fragmentation pathway for 8-(bromomethyl)-6-fluoroquinoline.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to the aromatic quinoline system. Key expected peaks include C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. A C-F stretching band would likely appear in the 1250-1000 cm⁻¹ range. The C-Br stretch is typically weak and found at lower wavenumbers (600-500 cm⁻¹).[12]
Synthesis and Purification Protocol
8-(Bromomethyl)-6-fluoroquinoline is not typically prepared as a final product but as an intermediate. A common and effective method for its synthesis would be the radical bromination of a precursor, 6-fluoro-8-methylquinoline. This approach leverages well-established reaction mechanisms.
Proposed Synthesis: Radical Bromination of 6-fluoro-8-methylquinoline
This protocol is based on standard procedures for benzylic bromination.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-fluoro-8-methylquinoline (1.0 eq).
-
Dissolve the starting material in a suitable non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) to the mixture. NBS is the bromine source for the radical reaction.
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (0.05 eq).
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux using a heating mantle.
-
Irradiate the flask with a UV lamp or a standard incandescent light bulb to promote the initiation of the radical chain reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.
Step 3: Workup and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the solid succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash and a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
-
The crude 8-(bromomethyl)-6-fluoroquinoline can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure product.
Caption: Experimental workflow for the synthesis of 8-(bromomethyl)-6-fluoroquinoline.
Chemical Reactivity and Synthetic Utility
The primary utility of 8-(Bromomethyl)-6-fluoroquinoline lies in the high reactivity of its benzylic bromide. This functional group is an excellent electrophile, readily participating in Sₙ2 reactions with a wide range of nucleophiles. This allows for the straightforward introduction of diverse chemical moieties at the C-8 position of the fluoroquinolone scaffold.
Key Reactions:
-
With Amines: Reaction with primary or secondary amines yields 8-(aminomethyl) derivatives, a common strategy for introducing basic side chains to modulate solubility and target binding.
-
With Alcohols/Phenols: Forms ether linkages, allowing for the connection of aryl or alkyl groups through an oxygen atom.
-
With Thiols: Generates thioethers, which are important in various biologically active molecules.
-
With Carboxylates: Produces ester derivatives.
This versatility makes it a cornerstone building block for constructing libraries of novel compounds for high-throughput screening in drug discovery programs.[13]
Caption: Role as a versatile intermediate in nucleophilic substitution reactions.
Applications in Drug Discovery and Medicinal Chemistry
The value of 8-(Bromomethyl)-6-fluoroquinoline is realized in its application as a scaffold for creating novel molecules with potential therapeutic activity.
-
Anticancer Agents: While fluoroquinolones are known as antibiotics, modifications to their structure have yielded derivatives with potent antiproliferative effects against various cancer cell lines.[14] This building block allows for the synthesis of novel C-8 substituted quinolines to explore new avenues in oncology.
-
Novel Antibacterials: The rise of antibiotic resistance necessitates the development of new antibacterial agents.[3] By using this intermediate, researchers can synthesize derivatives that may evade existing resistance mechanisms or exhibit enhanced potency against challenging pathogens.[4][15]
-
Other Therapeutic Areas: The quinoline core is a "privileged structure" in medicinal chemistry, appearing in drugs for malaria, viral infections, and neurological disorders.[2][7] This intermediate provides a platform for developing quinoline-based compounds for a wide range of diseases.
Safety, Handling, and Storage
As a reactive chemical intermediate, 8-(Bromomethyl)-6-fluoroquinoline requires careful handling.
-
Hazards: The compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318).[8] It should be treated as a corrosive and irritating substance. Like many alkylating agents, it may have mutagenic properties, and appropriate precautions should be taken.
-
Handling: All manipulations should be performed in a well-ventilated fume hood.[16] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[16] Avoid inhalation of dust and contact with skin and eyes.[16]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light.[16] It should be stored away from incompatible materials such as strong oxidizing agents and bases.
The safe handling and storage of fluoroquinolones are crucial due to potential adverse effects associated with the broader class of compounds, including neurotoxicity and tendon damage, although these are typically associated with systemic administration of the final drug products.[17][18]
Conclusion
8-(Bromomethyl)-6-fluoroquinoline is a strategically designed synthetic intermediate that embodies key structural features of the highly successful fluoroquinolone class of drugs. Its value is not in its own biological activity, but in the potential it unlocks. The combination of a 6-fluoro-substituted quinoline core with a reactive C-8 bromomethyl handle provides medicinal chemists with a powerful tool for the rapid and efficient synthesis of novel molecular entities. Its proper use in drug discovery programs can accelerate the development of next-generation therapeutics to address unmet medical needs in infectious diseases, oncology, and beyond.
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Figure 1. Chemical Structure of 8-(Bromomethyl)-6-fluoroquinoline.
